Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of thiophene derivatives. One common synthetic route includes the reaction of thiophene-2-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This ester is then reacted with thiazole-4-carboxylic acid to introduce the thiazole ring. Finally, the ureido group is introduced through a reaction with thiophen-2-ylmethylamine under specific conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other modern techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Medicine: It has been investigated for its pharmacological properties, including its potential use in treating various diseases and conditions.
Industry: The compound is used in the production of advanced materials and chemicals, contributing to the development of new technologies and products.
Mechanism of Action
The mechanism by which Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole-4-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 2-(3-(thiophen-2-ylmethyl)ureido)thiazole-4-carboxylate is unique due to its specific structure and functional groups Similar compounds include other thiophene derivatives and thiazole-based compounds, which may share some biological activities but differ in their chemical properties and applications
Properties
IUPAC Name |
ethyl 2-(thiophen-2-ylmethylcarbamoylamino)-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-2-18-10(16)9-7-20-12(14-9)15-11(17)13-6-8-4-3-5-19-8/h3-5,7H,2,6H2,1H3,(H2,13,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMKVEJZGCENQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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